molecular formula C14H13NO2 B12909506 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one CAS No. 830347-27-8

7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one

Cat. No.: B12909506
CAS No.: 830347-27-8
M. Wt: 227.26 g/mol
InChI Key: HSDGMOOAOOGGFY-UHFFFAOYSA-N
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Description

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound with a unique structure that includes an indole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions including acetylation and cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.

Biological Activity

7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Molecular Characteristics:

PropertyValue
CAS Number 830347-27-8
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of substituted indoles through acetylation and subsequent cyclization under controlled conditions . The use of specific catalysts and optimized reaction conditions can enhance yield and purity during production.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, indole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The biological evaluation of related compounds suggests that this compound may also possess comparable antimicrobial effects.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of indole have demonstrated inhibitory effects on cancer cell lines such as HeLa and CEM, with IC50 values indicating significant cytotoxicity . The mechanism of action may involve the inhibition of key cellular pathways associated with cancer proliferation.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The indole ring structure allows for π-π interactions and hydrogen bonding, which can influence biochemical pathways critical for cellular function .

Study on Antimicrobial Effects

A comparative study on various indole derivatives revealed that compounds structurally related to this compound exhibited zones of inhibition against multiple bacterial strains. This suggests a promising avenue for further exploration into its antimicrobial properties .

Evaluation of Anticancer Activity

In a focused investigation on the anticancer activity of similar compounds, researchers found that certain derivatives inhibited endothelial cell growth effectively. The study reported IC50 values as low as 0.59 µM for specific analogs, indicating a strong potential for therapeutic applications in oncology .

Properties

CAS No.

830347-27-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one

InChI

InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3

InChI Key

HSDGMOOAOOGGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3

Origin of Product

United States

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